REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([NH:9]C(=O)C)=[CH:4][C:3]=1[Cl:13].[OH-].[Na+].O>C(O)CO>[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([NH2:9])=[CH:4][C:3]=1[Cl:13] |f:1.2|
|
Name
|
N-(4-bromo-3,5-dichlorophenyl)acetamide
|
Quantity
|
202 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1Cl)NC(C)=O)Cl
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
670 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is crystallized from cyclohexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |